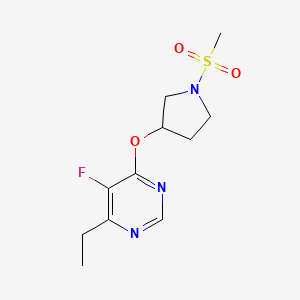

4-Ethyl-5-fluoro-6-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Description

4-Ethyl-5-fluoro-6-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a fluorinated pyrimidine derivative with a pyrrolidin-3-yloxy substituent modified by a methylsulfonyl group. The pyrimidine core is substituted at positions 4, 5, and 6, featuring an ethyl group, fluorine atom, and a sulfonamide-linked pyrrolidine moiety, respectively. The methylsulfonyl group enhances polarity and may contribute to hydrogen-bonding interactions, while the fluorine at position 5 likely increases electron-withdrawing effects, influencing electronic distribution and reactivity .

Properties

IUPAC Name |

4-ethyl-5-fluoro-6-(1-methylsulfonylpyrrolidin-3-yl)oxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN3O3S/c1-3-9-10(12)11(14-7-13-9)18-8-4-5-15(6-8)19(2,16)17/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLQCZUSNJOUNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-fluoro-6-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Attachment of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethyl halides in the presence of a base like potassium carbonate.

Incorporation of the Methylsulfonyl-pyrrolidinyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyrimidine ring with the methylsulfonyl-pyrrolidinyl moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-fluoro-6-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding pyrimidine N-oxide.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various nucleophiles.

Scientific Research Applications

4-Ethyl-5-fluoro-6-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-fluoro-6-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrimidine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Sulfonyl-Modified Analogs

A structurally related compound, 4-Ethyl-5-fluoro-6-({1-[(2-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine (), replaces the methylsulfonyl group with a 2-fluorophenylmethanesulfonyl substituent. Key differences include:

| Property | Target Compound | 2-Fluorophenylmethanesulfonyl Analog |

|---|---|---|

| Sulfonyl Group | Methylsulfonyl (small, polar) | 2-Fluorophenylmethanesulfonyl (bulky, aromatic) |

| Electron Effects | Moderate electron-withdrawing | Enhanced π-π interactions due to aromatic ring |

| Lipophilicity (logP) | Lower (due to smaller substituent) | Higher (aromatic group increases hydrophobicity) |

| Synthetic Accessibility | Simpler synthesis (fewer steps) | Requires additional steps for aryl incorporation |

This modification may also alter metabolic pathways, as aryl sulfonates are prone to cytochrome P450-mediated oxidation .

Comparison with Trifluoromethyl-Substituted Pyrimidines

The compound 2-[1'-Ethyl-3'-methyl-5-(trifluoromethyl)[3,4'-bi-1H-pyrazol]-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine () features dual trifluoromethyl groups and a bi-pyrazole moiety. Comparative analysis:

| Property | Target Compound | Trifluoromethyl-Substituted Pyrimidine |

|---|---|---|

| Fluorine Substitution | Single fluorine at position 5 | Dual trifluoromethyl groups at positions 5 and 6 |

| Ring System | Pyrimidine only | Pyrimidine fused with bi-pyrazole |

| Lipophilicity | Moderate (logP ~2.5 estimated) | High (logP >3 due to trifluoromethyl groups) |

| Metabolic Stability | Susceptible to oxidation at pyrrolidine | Enhanced stability (trifluoromethyl resists metabolism) |

The trifluoromethyl groups in ’s compound significantly increase lipophilicity and metabolic resistance, making it more suited for targets requiring prolonged exposure. However, the bi-pyrazole system may introduce synthetic complexity and reduce solubility compared to the simpler pyrrolidine-linked pyrimidine .

Comparison with Halogenated Pyrazolo[3,4-d]pyrimidines

The compound (R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one hydrochloride () incorporates a pyrazolo[3,4-d]pyrimidine core with chloro, fluoro, and ethoxy substitutions. Key distinctions:

| Property | Target Compound | Halogenated Pyrazolo[3,4-d]pyrimidine |

|---|---|---|

| Core Structure | Pyrimidine | Pyrazolo[3,4-d]pyrimidine (fused ring system) |

| Halogenation | Fluorine at position 5 | Chlorine and fluorine on phenyl ring |

| Solubility | Moderate (polar sulfonyl group) | Lower (fused rings and hydrophobic substituents) |

| Target Interaction | Potential kinase inhibition | Likely nucleotide analog (e.g., kinase or polymerase target) |

The pyrazolo[3,4-d]pyrimidine core in mimics purine bases, suggesting applications in antiviral or anticancer therapies. However, the fused ring system may reduce synthetic yield compared to the monocyclic pyrimidine structure of the target compound .

Biological Activity

4-Ethyl-5-fluoro-6-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a synthetic compound belonging to the pyrimidine class, characterized by its complex structure that includes a pyrrolidine ring and a sulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure

The chemical formula for this compound can be represented as follows:

Biological Activity

Research indicates that compounds with similar structural features to this compound exhibit a variety of biological activities, including:

- Anticancer Activity : Certain pyrimidine derivatives have shown effectiveness against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : The sulfonamide group in the compound may contribute to antibacterial activity, making it a candidate for treating infections.

- Anti-inflammatory Effects : Similar compounds have been reported to inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.

The biological activity of this compound is likely mediated through its interaction with specific biological targets. For instance, studies on related pyrimidines have demonstrated their ability to inhibit key enzymes involved in cancer progression and inflammation.

Data Table: Comparative Activity of Similar Compounds

| Compound Name | Structure Features | Biological Activity | Reference |

|---|---|---|---|

| Compound A | Pyrimidine with methoxy and fluoro groups | High selectivity against mutant EGFR | |

| Compound B | Contains sulfonamide group | Significant antibacterial activity | |

| Compound C | Pyrrolidine substitution | Potent against various cancer cell lines |

Case Studies

- Anticancer Properties : A study highlighted the effectiveness of pyrimidine derivatives in targeting mutant forms of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. The derivatives showed significant inhibition of tumor growth in preclinical models.

- Antimicrobial Activity : In vitro studies demonstrated that compounds similar to this compound exhibited strong activity against Gram-positive bacteria, indicating potential for development as antimicrobial agents.

- Anti-inflammatory Effects : Research has indicated that certain pyrimidine derivatives can effectively reduce levels of inflammatory cytokines such as TNF-alpha and IL-6, suggesting their utility in treating conditions like rheumatoid arthritis or asthma.

Research Findings

Recent studies have focused on the synthesis and evaluation of various pyrimidine derivatives, including this compound. Key findings include:

- Synthesis Methods : Various synthetic pathways have been developed to create this compound efficiently, utilizing steps that involve nucleophilic substitutions and coupling reactions.

- In Vitro Testing : Biological assays reveal that this compound exhibits dose-dependent effects on cancer cell lines, with IC50 values comparable to established chemotherapeutics.

Q & A

Q. Characterization Methods :

- Spectroscopy : , , and IR to confirm functional groups and connectivity .

- Mass Spectrometry : High-resolution MS for molecular weight validation .

- X-ray Crystallography (if applicable): Resolve bond lengths/angles, as seen in related pyrimidine derivatives .

How does the methylsulfonyl-pyrrolidine moiety influence the compound’s bioactivity?

Advanced Research Focus

The methylsulfonyl group enhances:

- Hydrogen Bonding : Sulfonyl oxygen atoms interact with biological targets (e.g., enzymes) .

- Metabolic Stability : The sulfonyl group reduces oxidative degradation compared to non-sulfonated analogs .

- Solubility : Polar sulfonyl and pyrrolidine groups improve aqueous solubility, critical for in vivo studies .

Q. Methodological Insight :

- Compare bioactivity of analogs with/without methylsulfonyl groups using enzyme inhibition assays (e.g., IC measurements) .

What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Advanced Research Focus

Discrepancies may arise from:

- Assay Conditions : Variability in cell lines, concentrations, or incubation times.

- Structural Isomerism : Check for unintended stereochemistry during synthesis .

Q. Resolution Strategies :

- Dose-Response Studies : Validate activity across multiple concentrations .

- Computational Docking : Model interactions with target proteins (e.g., COX-2 or kinase domains) to predict selectivity .

How can reaction yields be optimized for the pyrrolidine-ether linkage?

Basic Research Focus

Key factors include:

- Catalysts : Use Pd-based catalysts for Suzuki-Miyaura coupling (common in pyrimidine functionalization) .

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the pyrrolidine oxygen .

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers for drug delivery potential .

- Software : Gaussian, Schrodinger Suite, or AutoDock for binding affinity analysis .

How does pH affect the stability of this compound?

Q. Basic Research Focus

Q. Methodology :

- Accelerated Stability Testing : Incubate at 25–40°C across pH 1–12, monitor via HPLC .

What purification techniques are optimal for isolating this compound?

Q. Basic Research Focus

- Flash Chromatography : Use silica gel with gradient elution (hexane:EtOAc) for intermediates .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals .

- HPLC : Reverse-phase C18 columns for final purification (>99% purity) .

How to design structure-activity relationship (SAR) studies for this compound?

Q. Advanced Research Focus

- Substituent Variation : Synthesize analogs with modified ethyl, fluoro, or sulfonyl groups .

- Bioactivity Testing : Screen against cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., E. coli) .

- Data Analysis : Use IC/MIC values to correlate substituents with potency .

What assays are used to study enzyme inhibition mechanisms?

Q. Advanced Research Focus

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to targets .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .

- Kinetic Assays : Monitor substrate conversion (e.g., NADH depletion) spectrophotometrically .

How to address low solubility in hydrophobic assay media?

Q. Basic Research Focus

- Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity .

- Nanoparticle Formulation : Encapsulate in PEGylated liposomes for improved dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.